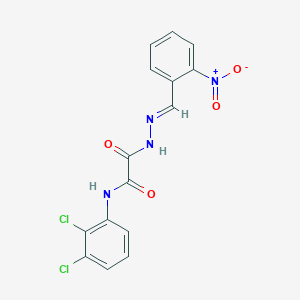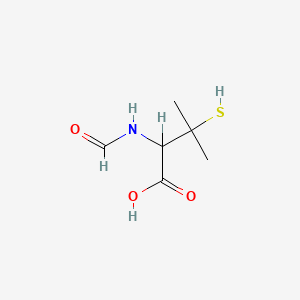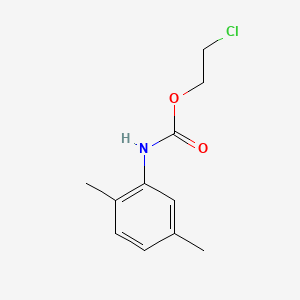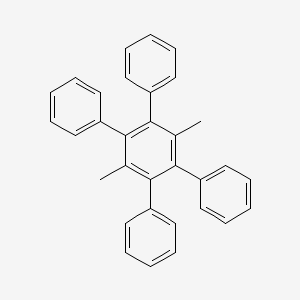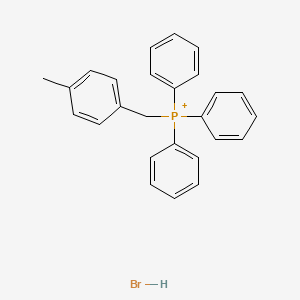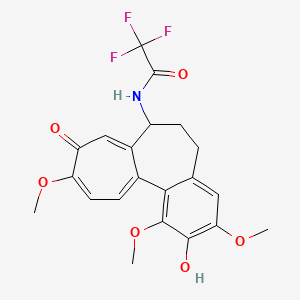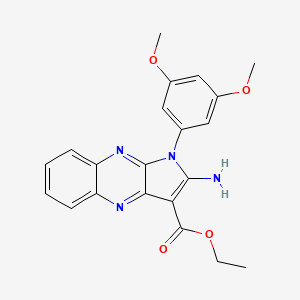
2-(4-Benzyloxyphenyl)chromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzyloxyphenyl)chromone is a synthetic organic compound that belongs to the class of chromones. Chromones are a group of naturally occurring compounds that are part of the flavonoid family. They are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and antiviral properties . The specific structure of this compound includes a chromone core with a benzyloxyphenyl group attached at the 2-position, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxyphenyl)chromone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C.
Another approach involves the use of solid-phase reactions, which are considered green and sustainable chemical processes. These reactions can be performed in a one-step synthesis from benzophenone derivatives, using catalysts and oxidants under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzyloxyphenyl)chromone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone core to chromanone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromone core or the benzyloxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce chromanones, and substitution reactions can result in various substituted chromone derivatives.
Aplicaciones Científicas De Investigación
2-(4-Benzyloxyphenyl)chromone has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Benzyloxyphenyl)chromone involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like acetylcholinesterase, which is involved in the pathogenesis of Alzheimer’s disease . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways . Additionally, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparación Con Compuestos Similares
2-(4-Benzyloxyphenyl)chromone can be compared with other similar compounds, such as:
- 2-(3-Benzyloxyphenyl)chromone
- 4-Benzyloxyphenyl N-(5-Chloro-2-methoxyphenyl)carbamate
- 3-(4-Benzyloxyphenyl)-1-(2-furyl)-2-propen-1-one
- 2-(3,4-Dibenzyloxyphenyl)-1,2-dihydro-4(3H)-quinazolinone
These compounds share structural similarities but differ in the position and nature of substituents on the chromone core or the benzyloxyphenyl group . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
95161-87-8 |
|---|---|
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H16O3/c23-20-14-22(25-21-9-5-4-8-19(20)21)17-10-12-18(13-11-17)24-15-16-6-2-1-3-7-16/h1-14H,15H2 |
Clave InChI |
JZGKNOHKJDYNJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)

![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
